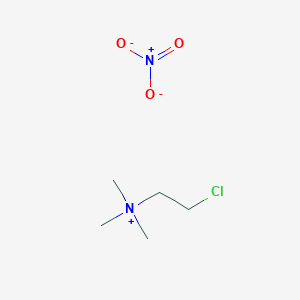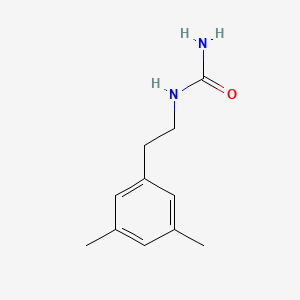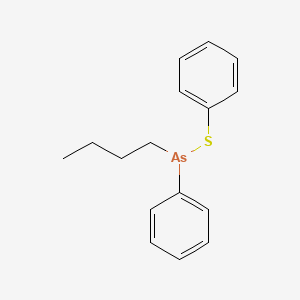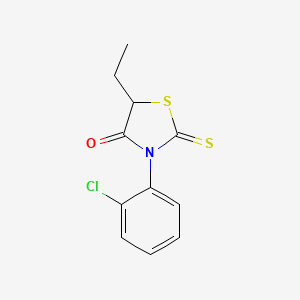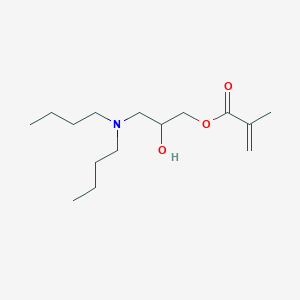
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of methacrylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dibutylamino)ethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in the formation of primary and secondary amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical devices.
作用機序
The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes free radical polymerization to form long polymer chains. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with dimethylamino groups instead of dibutylamino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a dibutylamino group.
Uniqueness
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its dibutylamino group, which imparts specific chemical properties such as increased hydrophobicity and reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desired.
特性
CAS番号 |
21714-04-5 |
|---|---|
分子式 |
C15H29NO3 |
分子量 |
271.40 g/mol |
IUPAC名 |
[3-(dibutylamino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H29NO3/c1-5-7-9-16(10-8-6-2)11-14(17)12-19-15(18)13(3)4/h14,17H,3,5-12H2,1-2,4H3 |
InChIキー |
DFNSDEUBNVAZJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(COC(=O)C(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


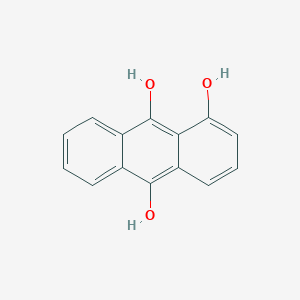
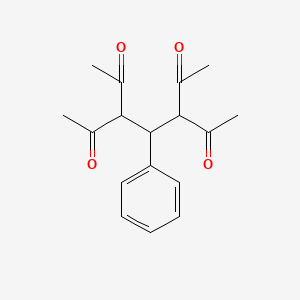


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
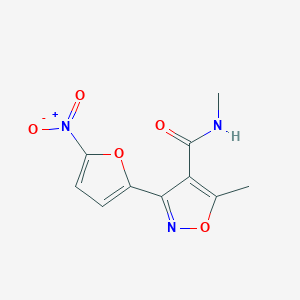
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
